molecular formula C16H15F2NOS B2666218 (3,4-Difluorophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone CAS No. 1396885-85-0

(3,4-Difluorophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

Cat. No.: B2666218
CAS No.: 1396885-85-0
M. Wt: 307.36
InChI Key: HIEZFNWNLDXITK-UHFFFAOYSA-N
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Description

(3,4-Difluorophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is an organic compound that features a difluorophenyl group and a thiophenyl-substituted piperidine moiety

Scientific Research Applications

(3,4-Difluorophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of similar compounds has been studied. For example, isoxazole derivatives have been found to exhibit analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial activities, as well as affinity for serotonergic and dopaminergic receptors .

Safety and Hazards

The safety and hazards of similar compounds have been studied. For example, the compound “(2,4-Difluorophenyl)(piperidin-4-yl)methanone oxime hydrochloride” has been classified with the signal word “Warning” and hazard statements H315, H319 .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “(3,4-Difluorophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone” and similar compounds could have potential for future research and development in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluorophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluorophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MnO2 in dry CH2Cl2.

    Reduction: LiAlH4 in ether.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,4-Difluorophenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3,4-difluorophenyl)-(4-thiophen-2-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NOS/c17-13-4-3-12(10-14(13)18)16(20)19-7-5-11(6-8-19)15-2-1-9-21-15/h1-4,9-11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEZFNWNLDXITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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